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Compound of Interest

Compound Name: 3-Iodo-N-methyl-benzenamine

Cat. No.: B1600550 Get Quote

An In-depth Technical Guide to 3-Iodo-N-methyl-benzenamine for Advanced Research

Applications

Abstract: This technical guide provides a comprehensive overview of 3-Iodo-N-methyl-
benzenamine (CAS No. 61829-42-3), a key chemical intermediate for the pharmaceutical and

fine chemical industries. The document details its core registry information, physicochemical

properties, a validated synthetic pathway, and robust analytical methodologies for quality

control. Designed for researchers, synthetic chemists, and drug development professionals,

this guide emphasizes the causality behind experimental choices and provides actionable

protocols. The utility of this versatile building block in constructing complex molecular

architectures is also discussed, grounded in established chemical principles.

Core Registry and Physicochemical Profile
3-Iodo-N-methyl-benzenamine, also known as 3-Iodo-N-methylaniline, is a substituted aniline

derivative. The presence of an iodine atom on the aromatic ring and a methyl group on the

amine nitrogen makes it a valuable and versatile precursor in organic synthesis, particularly in

the development of novel pharmaceutical agents.
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Property Value Source(s)

CAS Number 61829-42-3 [1][2][3]

Molecular Formula C₇H₈IN [4][3][5]

Molecular Weight 233.05 g/mol [4][3]

Synonyms

Benzenamine, 3-iodo-N-

methyl-; 3-Iodo-N-

methylaniline

[4][3]

Appearance Liquid [6]

Purity Typically ≥95% - 97% [1][3]

SMILES CNC1=CC=CC(I)=C1 [3]

InChI Key
Not readily available in search

results.

Storage Conditions
2-8°C, under inert atmosphere,

protected from light
[5]

Computational Data:

Descriptor Value Source(s)

Topological Polar Surface Area

(TPSA)
12.03 Å² [3]

LogP (Octanol/Water Partition

Coeff.)
2.33 [3]

Hydrogen Bond Acceptors 1 [3]

Hydrogen Bond Donors 1 [3]

Rotatable Bonds 1 [3]
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The synthesis of 3-Iodo-N-methyl-benzenamine can be efficiently achieved from a common

starting material, 3-iodoaniline. The primary transformation is the selective mono-methylation of

the primary amine.

Synthetic Strategy: Reductive Amination
Reductive amination is a robust and widely used method for forming amine bonds. In this

context, 3-iodoaniline can be reacted with an electrophilic one-carbon source (formaldehyde) to

form an intermediate imine or aminal, which is then reduced in situ to the desired N-methyl

product. This method is often preferred due to its high selectivity for mono-methylation under

controlled conditions and the use of mild reducing agents.

Experimental Protocol: Synthesis via Reductive
Amination
Materials:

3-Iodoaniline (CAS: 626-01-7)

Formaldehyde (37% solution in water)

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon),

add 3-iodoaniline (1.0 eq). Dissolve it in an appropriate solvent like Dichloromethane (DCM).

Imine Formation: Add aqueous formaldehyde (1.1 eq) to the solution. Stir the mixture at

room temperature for 30-60 minutes. The formation of the intermediate imine is typically

rapid.

Reduction: In a separate flask, prepare a slurry of the reducing agent, sodium

triacetoxyborohydride (1.5 eq), in DCM. Add this slurry portion-wise to the reaction mixture.

Causality Note: Using a mild reducing agent like NaBH(OAc)₃ is crucial as it is selective for

the iminium ion and tolerant of the acidic co-product (acetic acid), preventing over-reduction

or side reactions.

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically

2-4 hours).

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate

solution. Transfer the mixture to a separatory funnel. Separate the organic layer.

Extraction: Extract the aqueous layer twice more with DCM.

Washing and Drying: Combine the organic layers and wash them sequentially with water and

then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

the solvent in vacuo.

Purification: The resulting crude oil is purified by flash column chromatography on silica gel,

using a gradient of ethyl acetate in hexanes to yield 3-Iodo-N-methyl-benzenamine as a

pure liquid.
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Caption: Synthetic workflow for 3-Iodo-N-methyl-benzenamine.
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Analytical Characterization and Quality Control
To ensure the identity, purity, and stability of 3-Iodo-N-methyl-benzenamine, a multi-technique

analytical approach is required. This ensures that the material is suitable for its intended

downstream applications, where impurity profiles can significantly impact reaction outcomes

and final product quality.

Recommended Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for

assessing purity and confirming the molecular weight of volatile and semi-volatile

compounds.[7][8] The mass spectrum provides the molecular ion peak, confirming the

compound's mass, while the gas chromatogram indicates its purity by showing the relative

abundance of any contaminants.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold

standard for determining the purity of organic compounds. A well-developed method can

separate the target compound from starting materials, by-products, and other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns of

the protons and carbons confirm the precise arrangement of atoms, including the substitution

pattern on the aromatic ring and the presence of the N-methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the

functional groups present in the molecule. Key stretches for 3-Iodo-N-methyl-benzenamine
would include N-H stretching (if any primary amine remains), C-H stretches (aromatic and

aliphatic), and C-N stretching.

Standard Quality Control Workflow
Identity Confirmation: The primary identity is confirmed by matching the obtained mass from

GC-MS with the theoretical molecular weight (233.05 g/mol ). The structure is then

unequivocally confirmed using ¹H and ¹³C NMR spectroscopy.

Purity Assessment: Purity is quantitatively determined using HPLC-UV or GC-FID (Flame

Ionization Detector). The area percentage of the main peak in the chromatogram is reported
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as the purity level. Regulatory guidelines often require methods to have a limit of

quantification (LOQ) significantly below the acceptable impurity threshold.[8]

Residual Solvent Analysis: If applicable, residual solvents from the synthesis and purification

are quantified using headspace GC-MS.

Certificate of Analysis (CoA) Generation: All data is compiled into a CoA, which reports the

compound's identity, purity, appearance, and the methods used for analysis.

Analytical Workflow Visualization
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Caption: Analytical workflow for quality control.

Applications in Synthetic Chemistry and Drug
Discovery
3-Iodo-N-methyl-benzenamine is not typically an active pharmaceutical ingredient (API) itself

but rather a crucial "building block" or intermediate.[1] Its value lies in the strategic placement

of its functional groups.
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The Iodo Group as a Synthetic Handle: The iodine atom is an excellent leaving group in

transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of

new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form more complex diarylamines.

The N-methylaniline Moiety: This structural motif is present in numerous biologically active

molecules. The secondary amine can be used for further derivatization, such as amide bond

formation or alkylation, to build out molecular complexity and modulate pharmacological

properties. Its presence influences the basicity and lipophilicity of the final compound, which

are critical parameters in drug design.

The use of iodo-anilines as precursors is a common strategy in the synthesis of kinase

inhibitors, GPCR modulators, and other classes of therapeutic agents. For example, related

structures like 3-iodo-4-methylaniline are used to prepare complex heterocyclic compounds for

potential therapeutic use.

Safety, Handling, and Storage
Handling:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Storage:

Store in a tightly sealed container in a cool, dry place.
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Recommended storage is at 2-8°C.[5]

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

Protect from light.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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